4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications in various fields, including medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary targets of 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for transmitting signals in the nervous system .
Mode of Action
This compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the nervous system . The compound establishes important interactions with the main residues of the target enzymes .
Biochemical Pathways
By inhibiting AChE and BChE, this compound affects the cholinergic pathway . This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory processes . The increased availability of acetylcholine due to the inhibition of these enzymes can enhance the transmission of signals in the nervous system .
Result of Action
The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels . This can enhance signal transmission in the nervous system, potentially improving functions such as muscle movement and memory processes .
Biochemical Analysis
Biochemical Properties
Compounds with a similar structure, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized and evaluated as potential acetylcholinesterase inhibitors . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Molecular Mechanism
Similar compounds have been shown to inhibit acetylcholinesterase, a key enzyme involved in neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzamide derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role as an acetylcholinesterase inhibitor for the treatment of neurodegenerative diseases like Alzheimer’s disease
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with anti-inflammatory properties.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A piperazine derivative with antimicrobial activity.
Uniqueness
4-ethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is unique due to its specific structural features and the combination of functional groups that confer distinct pharmacological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development in the field of neurodegenerative disease treatment .
Properties
IUPAC Name |
4-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-19-9-11-20(12-10-19)22(26)23-13-6-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNJPOXJOZYWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.